molecular formula C24H29O3PSn B14527398 Diethyl [2-(triphenylstannyl)ethyl]phosphonate CAS No. 62375-12-6

Diethyl [2-(triphenylstannyl)ethyl]phosphonate

Cat. No.: B14527398
CAS No.: 62375-12-6
M. Wt: 515.2 g/mol
InChI Key: GUMXZYDRHZXEKF-UHFFFAOYSA-N
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Description

Diethyl [2-(triphenylstannyl)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a stannyl-substituted ethyl chain

Properties

CAS No.

62375-12-6

Molecular Formula

C24H29O3PSn

Molecular Weight

515.2 g/mol

IUPAC Name

2-diethoxyphosphorylethyl(triphenyl)stannane

InChI

InChI=1S/C6H14O3P.3C6H5.Sn/c1-4-8-10(7,6-3)9-5-2;3*1-2-4-6-5-3-1;/h3-6H2,1-2H3;3*1-5H;

InChI Key

GUMXZYDRHZXEKF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl [2-(triphenylstannyl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a stannyl-substituted alkyl halide. One common method includes the use of a palladium-catalyzed cross-coupling reaction. For example, diethyl phosphite can be reacted with 2-(triphenylstannyl)ethyl bromide in the presence of a palladium catalyst and a base under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: Diethyl [2-(triphenylstannyl)ethyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.

    Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis to yield phosphonic acids and stannyl alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable catalyst.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.

Major Products Formed:

    Oxidation: Phosphonic acids and phosphonates.

    Substitution: Various substituted phosphonates.

    Hydrolysis: Phosphonic acids and stannyl alcohols.

Scientific Research Applications

Diethyl [2-(triphenylstannyl)ethyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [2-(triphenylstannyl)ethyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can act as a ligand, coordinating with metal ions or enzymes. The stannyl group can participate in organometallic reactions, facilitating the formation of new bonds and the modification of existing structures .

Comparison with Similar Compounds

    Diethyl phosphite: A simpler phosphonate compound used in similar applications.

    Triphenylstannyl derivatives: Compounds with similar stannyl groups but different functional groups attached.

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